3-epi-Ochratoxin A-d5
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Overview
Description
3-epi-Ochratoxin A-d5: is a deuterium-labeled analog of 3-epi-Ochratoxin A, a mycotoxin produced by certain species of Aspergillus and Penicillium fungi. This compound is primarily used in scientific research to study the toxicological effects and metabolic pathways of ochratoxins. The deuterium labeling allows for precise tracking and quantification in various analytical methods.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-epi-Ochratoxin A-d5 involves the incorporation of deuterium atoms into the molecular structure of 3-epi-Ochratoxin A. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The process includes:
Fermentation: Culturing Aspergillus or Penicillium species to produce ochratoxins.
Extraction: Isolating ochratoxins from the culture medium using solvents like methanol and water.
Deuteration: Introducing deuterium atoms through chemical reactions.
Purification: Using techniques such as liquid-liquid extraction and chromatography to obtain high-purity this compound
Chemical Reactions Analysis
Types of Reactions: 3-epi-Ochratoxin A-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated forms .
Scientific Research Applications
3-epi-Ochratoxin A-d5 is extensively used in scientific research due to its labeled nature, which facilitates detailed studies on:
Chemistry: Understanding the chemical properties and reactivity of ochratoxins.
Biology: Investigating the biological effects and metabolic pathways in living organisms.
Medicine: Studying the toxicological impacts and potential therapeutic interventions.
Industry: Monitoring and controlling ochratoxin contamination in food and agricultural products
Mechanism of Action
The mechanism of action of 3-epi-Ochratoxin A-d5 involves its interaction with various molecular targets and pathways:
Protein Synthesis Inhibition: It inhibits protein synthesis by interfering with ribosomal function.
Oxidative Stress Induction: It induces oxidative stress by generating reactive oxygen species.
DNA Adduct Formation: It forms adducts with DNA, leading to genotoxic effects.
Apoptosis and Necrosis: It triggers cell death through apoptosis and necrosis pathways
Comparison with Similar Compounds
Ochratoxin A-d5: Another deuterium-labeled ochratoxin used for similar research purposes.
3-epi-Ochratoxin C-d5: A related compound with a different functional group.
Ochratoxin B: A non-chlorinated analog of ochratoxin A.
Uniqueness: 3-epi-Ochratoxin A-d5 is unique due to its specific deuterium labeling, which allows for precise tracking in metabolic studies. Its structural similarity to 3-epi-Ochratoxin A makes it an ideal analog for studying the toxicological effects and metabolic pathways of ochratoxins .
Biological Activity
3-epi-Ochratoxin A-d5 is a deuterium-labeled derivative of ochratoxin A (OTA), a mycotoxin produced by certain fungi, notably from the genera Aspergillus and Penicillium. This compound is of significant interest due to its potential biological activity and implications for human health, particularly regarding nephrotoxicity and carcinogenicity.
Ochratoxin A, including its derivatives like this compound, exhibits various biological activities primarily through oxidative stress mechanisms. The following pathways have been identified:
- Reactive Oxygen Species (ROS) Generation : OTA induces the formation of ROS, leading to oxidative damage in cellular components. This process is mediated by cytochrome P450 enzymes and can result in lipid peroxidation and DNA damage .
- Cytotoxicity : Studies have shown that OTA can lead to cell death through mechanisms such as apoptosis and necrosis. The cytotoxic effects are influenced by the concentration of OTA and the type of cell line exposed .
- DNA Adduct Formation : OTA metabolites can form adducts with DNA, contributing to mutagenicity and potential carcinogenic outcomes. Specifically, the formation of benzetheno and C8-dG adducts has been documented .
Toxicological Studies
Research indicates that exposure to OTA and its derivatives can lead to various health issues, including renal damage and increased cancer risk. Key findings include:
- Kidney Toxicity : OTA has been linked to Balkan endemic nephropathy (BEN) and chronic interstitial nephropathy (CIN). Epidemiological studies show higher serum levels of OTA in patients with kidney disorders compared to healthy controls .
- Carcinogenic Potential : OTA is classified as a possible human carcinogen based on animal studies demonstrating tumorigenic effects. The International Agency for Research on Cancer (IARC) has categorized OTA as Group 2B (possibly carcinogenic to humans) .
Case Study 1: Nephrotoxicity in Humans
A study conducted in Romania revealed that individuals exposed to high levels of OTA exhibited significant renal impairment. Urinary OTA levels were measured, showing a correlation between high exposure and kidney dysfunction .
Case Study 2: Cancer Risk Assessment
In Italy, a cohort study assessed the cancer risk associated with OTA exposure among vineyard workers. Results indicated an elevated risk of urinary tract cancers linked to prolonged exposure to contaminated grapes .
Table 1: Summary of Biological Activities of this compound
Table 2: Urinary OTA Levels in Different Populations
Region | Average Urinary OTA Level (ng/ml) | Health Outcomes |
---|---|---|
Romania | 367 | Renal failure |
Italy | 1801 | Increased cancer risk |
Czech Republic | Varied | Kidney disorders |
Turkey | Varied | Notable urinary tract cancers |
Properties
Molecular Formula |
C20H18ClNO6 |
---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
(2S)-2-[[(3S)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15-/m0/s1/i2D,3D,4D,5D,6D |
InChI Key |
RWQKHEORZBHNRI-JYRICJBVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@@H](OC(=O)C3=C2O)C)Cl)[2H])[2H] |
Canonical SMILES |
CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl |
Origin of Product |
United States |
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